2,2,7,7-Tetramethyl-3,6-octanedione
Overview
Description
2,2,7,7-Tetramethyl-3,6-octanedione is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is also known by its systematic name, 2,2,7,7-tetramethyloctane-3,6-dione . This compound is characterized by its two ketone functional groups located at the 3rd and 6th positions of the octane chain, with four methyl groups attached at the 2nd and 7th positions .
Preparation Methods
The synthesis of 2,2,7,7-Tetramethyl-3,6-octanedione typically involves the reaction of acetone with isobutyraldehyde in the presence of a base catalyst . The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2,2,7,7-Tetramethyl-3,6-octanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids under strong oxidizing conditions.
Substitution: The ketone groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2,7,7-Tetramethyl-3,6-octanedione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyl-3,6-octanedione involves its interaction with specific molecular targets, such as enzymes and receptors . The ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity . The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
2,2,7,7-Tetramethyl-3,6-octanedione can be compared with other similar compounds, such as:
2,2,6,6-Tetramethyl-3,5-heptanedione: This compound has a similar structure but with different positions of the ketone groups.
2,2,4,4-Tetramethyl-3-pentanone: Another similar compound with fewer carbon atoms in the chain.
The uniqueness of this compound lies in its specific arrangement of methyl and ketone groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,2,7,7-tetramethyloctane-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLMMBVEKNDLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27610-88-4 | |
Record name | 2,2,7,7-Tetramethyl-octane-3,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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